molecular formula C16H14O B12100279 Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- CAS No. 24785-38-4

Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]-

Cat. No.: B12100279
CAS No.: 24785-38-4
M. Wt: 222.28 g/mol
InChI Key: NVAUKOQBGATNSV-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]-: is an aromatic compound with the molecular formula C16H14O This compound is characterized by a benzene ring substituted with a methoxy group at the 1-position and a 2-(4-methylphenyl)ethynyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Reduced derivatives of the original compound, such as ethyl-substituted benzene.

Scientific Research Applications

Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and catalysis.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The pathways involved in its mechanism of action include electrophilic aromatic substitution, oxidation, and reduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties. This makes it valuable in various synthetic and research applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

24785-38-4

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1-methoxy-4-[2-(4-methylphenyl)ethynyl]benzene

InChI

InChI=1S/C16H14O/c1-13-3-5-14(6-4-13)7-8-15-9-11-16(17-2)12-10-15/h3-6,9-12H,1-2H3

InChI Key

NVAUKOQBGATNSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC

Origin of Product

United States

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